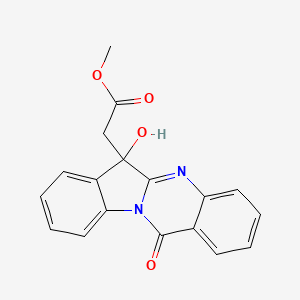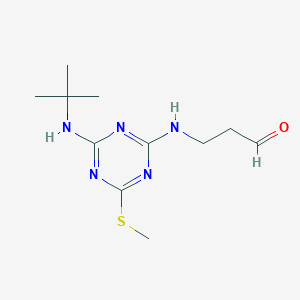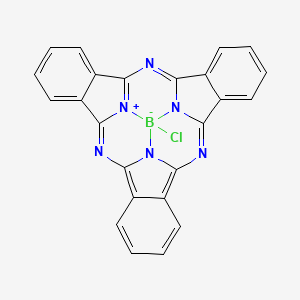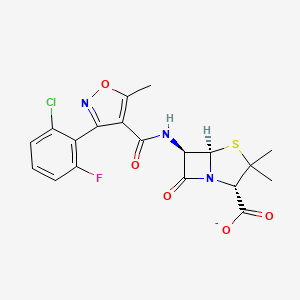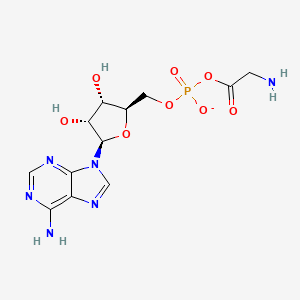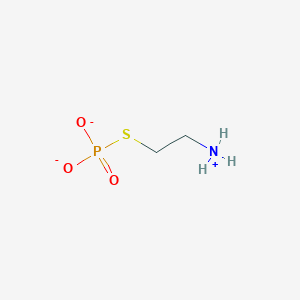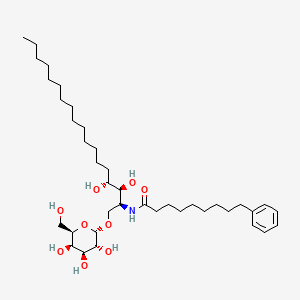
1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and a 9-phenylnonanoyl group attached to the nitrogen. It derives from an alpha-D-galactose.
Scientific Research Applications
Synthesis and Structure Analysis
- Synthesis Techniques : Research has developed various synthesis techniques for compounds like 1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine. For example, Pascher (1974) utilized yeast-derived phytosphingosine for synthesizing galactosphingolipids, demonstrating the potential for creating complex glycolipids (Pascher, 1974). Similarly, Jervis et al. (2010) developed a concise route for synthesizing α-galactosyl ceramides, underscoring the versatility in creating biologically active glycolipids (Jervis, Cox, & Besra, 2010).
Biological Activity and Applications
- Immunostimulatory Properties : Figueroa‐Pérez and Schmidt (2000) highlighted the immunostimulatory activity of α-galactosyl cerebrosides, suggesting potential therapeutic applications for related glycosphingolipids (Figueroa‐Pérez & Schmidt, 2000).
Chemical Properties and Analysis
- Structural Characterization : Advanced synthesis techniques have enabled the precise structural characterization of glycolipids. Sawant et al. (2013) described the synthesis of hydroxylated analogues of α-galactosyl ceramide, showcasing the importance of stereochemistry in sphingosine chains for creating unique glycolipid structures (Sawant et al., 2013).
Potential Therapeutic Applications
- Glycosphingolipid Synthesis for Therapeutic Targets : Costantino et al. (2002) demonstrated an efficient approach to synthesize 2′-deoxy-α-galactosyl glycosphingolipids, which could have implications for creating specific glycolipids with therapeutic relevance (Costantino, Fattorusso, Imperatore, & Mangoni, 2002).
Impact on Immune Response
- Modification for Immune Response : Trappeniers et al. (2008) synthesized α-GalCer analogues to induce a biased Th1/Th2 response in NKT cells, indicating the potential for modifying glycolipids to achieve specific immune responses (Trappeniers et al., 2008).
properties
Product Name |
1-O-(alpha-D-galactopyranosyl)-N-(9-phenylnonanoyl)phytosphingosine |
|---|---|
Molecular Formula |
C39H69NO9 |
Molecular Weight |
696 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-9-phenylnonanamide |
InChI |
InChI=1S/C39H69NO9/c1-2-3-4-5-6-7-8-9-10-11-15-21-26-32(42)35(44)31(29-48-39-38(47)37(46)36(45)33(28-41)49-39)40-34(43)27-22-16-13-12-14-18-23-30-24-19-17-20-25-30/h17,19-20,24-25,31-33,35-39,41-42,44-47H,2-16,18,21-23,26-29H2,1H3,(H,40,43)/t31-,32+,33+,35-,36-,37-,38+,39-/m0/s1 |
InChI Key |
KNEAHURFYMBXKR-CLTBVUQJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCCCC2=CC=CC=C2)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



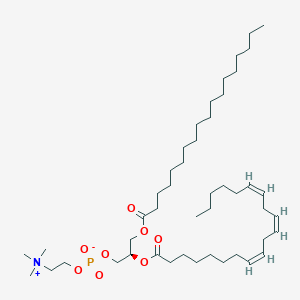
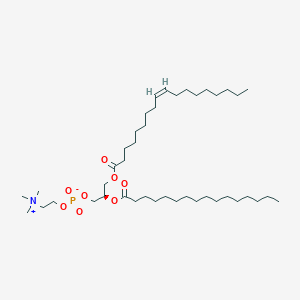
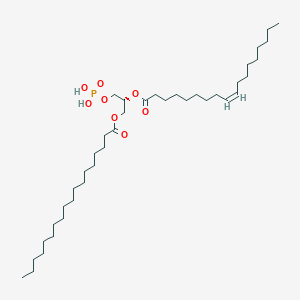
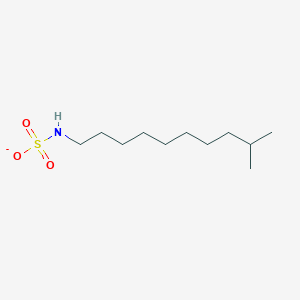
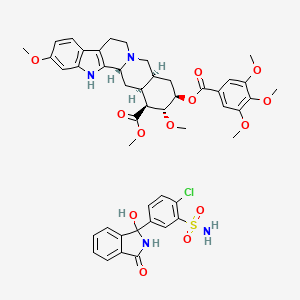
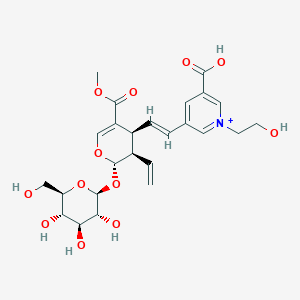
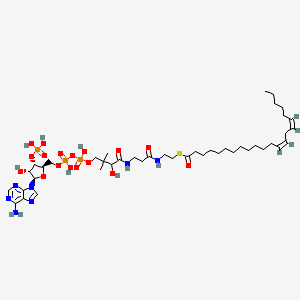
![[(1S,2S,4R)-4-[4-(2,3-dihydro-1H-inden-1-ylamino)pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B1261632.png)
